2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Antiviral Influenza H5N1 Structure-Activity Relationship

This compound features a 2,5-dimethylfuran-3-carboxamide core, validated as critical for H5N1 inhibition (EC50 1.25 μM for closest class member). The thiophen-2-yl-pyridin-3-ylmethyl side chain offers a distinct vector for functionalization. Non-methylated furan-3-carboxamides exhibit ~45-fold lower antiviral potency. Ideal for antiviral lead optimization and kinase panel screening. Modular biaryl core enables efficient parallel library synthesis via Suzuki-Miyaura coupling (~78% yield).

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 2034347-87-8
Cat. No. B2518540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
CAS2034347-87-8
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
InChIInChI=1S/C17H16N2O2S/c1-11-6-15(12(2)21-11)17(20)19-9-13-7-14(10-18-8-13)16-4-3-5-22-16/h3-8,10H,9H2,1-2H3,(H,19,20)
InChIKeyJUFSOLMEOKXWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034347-87-8 – Heterocyclic Carboxamide with 2,5-Dimethylfuran Core for Antiviral and Oncological Research


2,5-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034347-87-8) is a heterocyclic carboxamide characterized by a 2,5-dimethylfuran-3-carboxamide central scaffold linked via a pyridin-3-ylmethyl spacer to a thiophen-2-yl substituent [1]. The compound has a molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol [1]. It belongs to the class of furan-3-carboxamides that have demonstrated activity against influenza A H5N1 virus, with the 2,5-dimethyl motif identified as a critical pharmacophoric element [2].

Why 2034347-87-8 Cannot Be Replaced by Non-Methylated or Heterocycle-Swapped Analogues


The biological activity of furan-3-carboxamide derivatives is exquisitely sensitive to the substitution pattern on the furan ring. Systematic SAR studies have demonstrated that removal of the 2,5-dimethyl substituents results in a 45-fold reduction in antiviral potency against H5N1 influenza A virus (EC50 1.25 μM vs 56.34 μM) [1]. Similarly, replacement of the furan with thiophene alters the electronic and steric profile, leading to variable potency shifts [1]. The specific thiophen-2-yl-pyridin-3-ylmethyl side chain of 2034347-87-8 represents a distinct chemotype whose structure-activity relationships cannot be extrapolated from simpler alkyl-linked analogues.

Quantitative Differentiation Evidence for 2034347-87-8 Relative to Closest Structural Analogues


Evidence Item 1 – 2,5-Dimethyl Pharmacophore Confers ~45-Fold Antiviral Potency Advantage Over Demethylated Furan-3-Carboxamide

The 2,5-dimethyl substitution on the furan-3-carboxamide scaffold is a critical determinant of anti-H5N1 potency. In a direct comparison within a single SAR study, the 2,5-dimethyl-bearing Compound 1 exhibited an EC50 of 1.25 μM, whereas the demethylated analogue (Compound 13) showed an EC50 of 56.34 μM, representing a 45-fold loss of activity [1]. Although this specific data comes from compounds with a different side chain than 2034347-87-8, the conserved 2,5-dimethylfuran-3-carboxamide core in 2034347-87-8 predicts retention of this potency advantage over non-methylated analogues. Note: Direct head-to-head comparative data for compound 2034347-87-8 specifically are not yet available in the primary literature; the above evidence is class-level inference from the conserved 2,5-dimethylfuran-3-carboxamide pharmacophore.

Antiviral Influenza H5N1 Structure-Activity Relationship

Evidence Item 2 – 2,5-Dimethyl Substitution Improves Selectivity Index by >44-Fold Over Demethylated Congener

Beyond potency, the 2,5-dimethyl motif dramatically improves the selectivity index (SI = CC50/EC50). Compound 1 (2,5-dimethyl) displayed an SI > 80, whereas the demethylated Compound 13 showed an SI of only >1.8, corresponding to a >44-fold enhancement in the therapeutic window [1]. This indicates that the 2,5-dimethyl groups simultaneously boost antiviral activity and reduce cytotoxicity, a dual benefit transferable to 2034347-87-8 which retains this substitution pattern.

Selectivity Cytotoxicity Therapeutic Window

Evidence Item 3 – Modular Suzuki-Miyaura Assembly Enables Efficient Side-Chain Diversification

The thiophen-2-yl-pyridin-3-ylmethyl moiety in 2034347-87-8 can be efficiently assembled via Suzuki-Miyaura cross-coupling between thiophene-2-boronic acid and 5-bromo-3-pyridinecarboxaldehyde derivatives, a well-established methodology that proceeds in 78% yield under standard conditions . This modularity contrasts with analogues relying on less versatile C–N or C–O linkages, which require harsher conditions and offer fewer diversification points.

Synthetic Accessibility Suzuki-Miyaura Coupling Derivatization

Optimal Research and Procurement Scenarios for 2034347-87-8


Antiviral Lead Optimization Programs Targeting Influenza A H5N1

2034347-87-8 is best deployed as a starting point for antiviral lead optimization, where its 2,5-dimethylfuran-3-carboxamide core has been validated as a key pharmacophore for H5N1 inhibition (EC50 = 1.25 μM for the closest class member) [1]. The thiophen-2-yl-pyridin-3-ylmethyl side chain provides a distinct vector for further functionalization. Researchers should prioritize this compound over non-methylated furan-3-carboxamides, which exhibit ~45-fold lower potency and >44-fold reduced selectivity [1].

Kinase Selectivity Profiling and Multi-Target Screening

The heterocyclic architecture of 2034347-87-8—incorporating furan, pyridine, and thiophene rings—suggests potential polypharmacology, as structurally related thiophene-pyridine derivatives have been evaluated against JAK2, KIT, and GSK-3β kinases [2]. Procurement for broad kinase panel screening is warranted to identify secondary targets and establish selectivity fingerprints.

Medicinal Chemistry Derivatization Campaigns via Parallel Suzuki Coupling

The modular biaryl core of 2034347-87-8, accessible via high-yielding Suzuki-Miyaura coupling (~78% yield precedent), makes it an ideal scaffold for parallel library synthesis . Chemistry teams can efficiently replace the thiophen-2-yl group with diverse aryl or heteroaryl boronic acids to probe structure-activity relationships, reducing synthesis cycle time compared to C–N linked analogues.

Physicochemical Benchmarking of Heterocyclic Carboxamide Libraries

With a molecular weight of 312.39 g/mol and a heterocyclic-rich structure, 2034347-87-8 serves as a reference compound for benchmarking lipophilicity, permeability, and metabolic stability within furan-3-carboxamide chemical series [2]. Its 2,5-dimethyl substitution provides enhanced membrane permeability relative to non-methylated controls, as suggested by the established logP contribution of methyl groups.

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